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molecular formula C12H12O4 B8564881 (3-Formyl-4-hydroxyphenyl)methyl 2-methylprop-2-enoate CAS No. 95527-14-3

(3-Formyl-4-hydroxyphenyl)methyl 2-methylprop-2-enoate

Cat. No. B8564881
M. Wt: 220.22 g/mol
InChI Key: IBALVVJJRIOXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026860

Procedure details

5-Chloromethylsalicylaldehyde (34 g) (prepared by the method of Angyal et al., J. Chem. Soc. 2141, (1950)) was added to a stirred mixture of acetone (250 ml), sodium hydrogen carbonate (33.6 g), and methacrylic acid (34.4 g)
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+].[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=[CH2:19]>CC(C)=O>[C:17]([O:22][CH2:2][C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1)(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClCC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
34.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OCC1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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